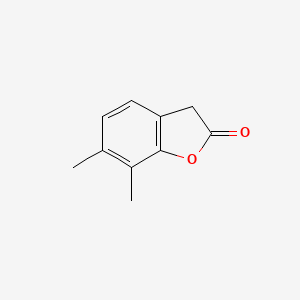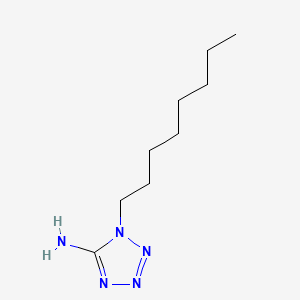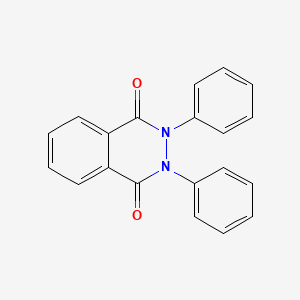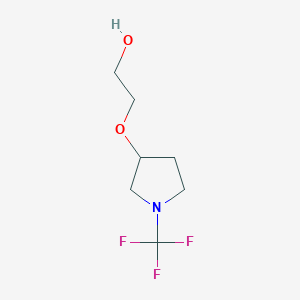![molecular formula C10H17ClN2O B13951691 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an aminomethyl group and a chloroethanone moiety in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves the formation of the spirocyclic core followed by functionalization of the aminomethyl and chloroethanone groups. One common method involves the reaction of a suitable azaspiro compound with a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form secondary amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce secondary amines.
Aplicaciones Científicas De Investigación
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as a ligand in receptor binding assays and enzyme inhibition studies.
Industrial Chemistry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloroethanone moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Aminomethyl)-6-oxidanylidene-5-oxa-7-azaspiro[3.4]octan-7-yl)ethyl: This compound shares a similar spirocyclic core but differs in the functional groups attached.
2-(6-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another spirocyclic compound with different substituents, used in PROTAC® development.
Uniqueness
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H17ClN2O |
|---|---|
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-9(14)13-2-1-10(7-13)3-8(4-10)6-12/h8H,1-7,12H2 |
Clave InChI |
IJPVBXSPQICEQE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CN)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)

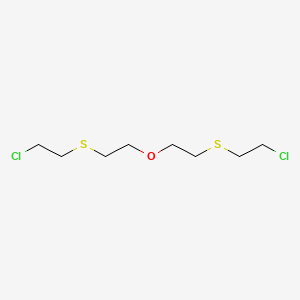


![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
